Selexipag

概述

描述

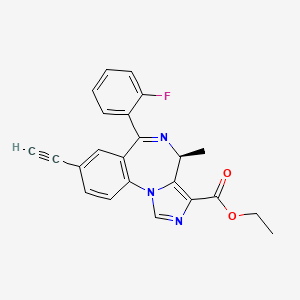

塞来昔帕是由艾克乐公司开发的一种用于治疗肺动脉高血压(PAH)的药物。 它是一种选择性前列环素受体激动剂,有助于降低供应肺部的血管中的血压升高,从而改善症状并延缓疾病进展 .

科学研究应用

作用机制

塞来昔帕及其活性代谢物ACT-333679作用于肺组织中的前列环素受体(IP受体)。与该受体的结合导致动脉血管扩张增加、细胞增殖减少和血小板聚集抑制。 这些作用有利于治疗肺动脉高血压,因为它们有助于降低肺循环中的高血压 .

生化分析

Biochemical Properties

Selexipag plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor involved in vasodilation . By binding to this receptor, this compound activates a signaling cascade that leads to the relaxation of smooth muscle cells in the pulmonary arteries. Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it promotes the production of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in cell signaling pathways . This increase in cAMP levels leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This compound also influences gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with vasodilation and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the prostacyclin receptor, which triggers a series of intracellular events. Upon binding, this compound activates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP . The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and vasodilation. Additionally, this compound inhibits the activity of certain enzymes, such as phosphodiesterases, which degrade cAMP, thereby prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing pulmonary arterial pressure and improving symptoms of PAH. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as desensitization of the prostacyclin receptor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces pulmonary arterial pressure without causing significant adverse effects . At higher doses, the compound may induce toxic effects, such as liver enzyme elevations and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosage levels, beyond which no additional improvements are seen .

Metabolic Pathways

This compound is metabolized primarily by the liver, where it undergoes extensive biotransformation . The compound is converted into its active metabolite, which retains the ability to bind to the prostacyclin receptor and exert its vasodilatory effects. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, facilitating its conversion into various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and the regulation of its pharmacological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by endothelial cells via specific transporters, which facilitate its entry into the intracellular environment . Once inside the cells, this compound can interact with its target receptors and exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with the prostacyclin receptor . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus . These targeting signals ensure that this compound reaches its intended site of action and exerts its therapeutic effects .

准备方法

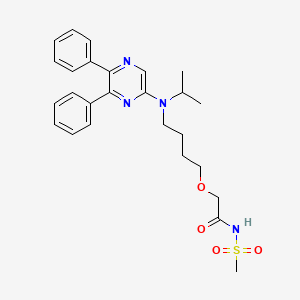

塞来昔帕的合成涉及多个步骤。关键的起始原料,2-氯-5,6-二苯基吡嗪,与4-(异丙基氨基)-1-丁醇反应,得到4-[N-(5,6-二苯基吡嗪-2-基)-N-异丙基氨基]-1-丁醇。然后使该中间体与叔丁基溴乙酸反应,形成2-{4-[N-(5,6-二苯基吡嗪-2-基)-N-异丙基氨基]丁氧基}乙酸叔丁酯。 酯水解生成2-{4-[N-(5,6-二苯基吡嗪-2-基)-N-异丙基氨基]丁氧基}乙酸,然后在CDI和DABCO存在下与甲磺酰胺反应,生成塞来昔帕 .

化学反应分析

塞来昔帕经历各种化学反应,包括水解和氧化代谢。肝羧酸酯酶对酰基磺酰胺的水解产生其活性代谢物ACT-333679。 CYP3A4和CYP2C8催化的氧化代谢导致羟基化和脱烷基化产物 . 这些反应中常用的试剂包括甲酸、乙腈和各种缓冲液 .

相似化合物的比较

塞来昔帕在选择性作用于前列环素受体方面具有独特性。类似的化合物包括依前列醇、曲前列素和依洛前列素,它们也用于治疗肺动脉高血压。 这些化合物通常通过静脉注射或吸入途径给药,而塞来昔帕是口服有效的,为患者提供了更便捷的选择 .

属性

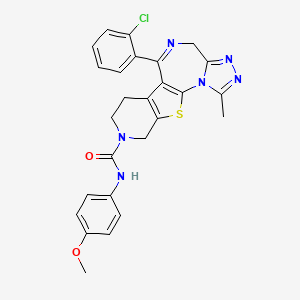

IUPAC Name |

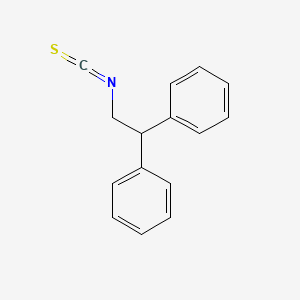

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWZQTURMXZVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027959 | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475086-01-2 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selexipag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELEXIPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。